2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}acetic acid
Description
Properties
IUPAC Name |
2-[[2-(trifluoromethyl)quinazolin-4-yl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O2/c12-11(13,14)10-16-7-4-2-1-3-6(7)9(17-10)15-5-8(18)19/h1-4H,5H2,(H,18,19)(H,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRMSWZRDKORIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}acetic acid typically involves the condensation of 2-amino-5-nitrobenzonitrile with dimethylformamide dimethyl acetal in toluene under reflux conditions . This reaction forms an intermediate, which is then further reacted with appropriate reagents to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as stannous chloride dihydrate and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often requiring catalysts and controlled temperatures.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}acetic acid has several scientific research applications, including:
Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}acetic acid involves its interaction with specific molecular targets and pathways. For example, it has been identified as a potential inhibitor of Werner (WRN) helicase, an enzyme involved in DNA repair . By inhibiting WRN helicase, the compound can induce DNA damage in cancer cells, leading to cell death. This mechanism makes it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Heterocyclic Core Modifications
- (2-{[4-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetic acid (CAS: 918793-31-4) Structure: Replaces quinazoline with a thiazole ring; trifluoromethyl group on the phenyl ring. The -CF₃ group’s position on the phenyl ring may limit π-π stacking interactions .
- 2-(3,4-Dihydro-3-oxo-2H-[1,2,4]triazino[4,3-c]quinazolin-4-yl)acetic acid derivatives Structure: Fused triazinoquinazoline system with acetic acid. Key Differences: The triazine ring introduces additional hydrogen-bonding sites. Esters/amides of this compound exhibit antioxidant activity, suggesting the acetic acid group’s derivatization enhances bioactivity .
Substituent Variations
- [Methyl-(2-trifluoromethyl-quinazolin-4-yl)-amino]-acetic acid ethyl ester (CAS: 1208081-16-6) Structure: Ethyl ester of the target compound. Key Differences: Higher molar mass (313.28 g/mol) and logP due to the ester group, improving membrane permeability but requiring hydrolysis for activation .
- [2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid (CAS: 255874-78-3) Structure: Chlorobenzoyl-substituted thiazole-acetic acid.
Physicochemical and Pharmacokinetic Properties
- Solubility : The target compound’s free acetic acid group improves aqueous solubility compared to its ethyl ester.
- Bioavailability : Thiazole analogues may exhibit faster absorption due to reduced molecular rigidity.
Biological Activity
2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}acetic acid, with the molecular formula CHFNO and CAS Number 927969-20-8, is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. Quinazoline derivatives, including this compound, are known for their diverse pharmacological properties, including anticancer, antiviral, and antibacterial activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound.
- Molecular Weight : 271.19 g/mol
- Minimum Purity : 95%
- Structural Features : The presence of a trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.
Anticancer Activity
Quinazoline derivatives are recognized for their ability to inhibit various kinases involved in cancer progression. Studies have shown that compounds similar to this compound exhibit significant antiproliferative effects against multiple cancer cell lines.
- Inhibition of Tyrosine Kinases : The compound has been evaluated for its activity against key kinases such as EGFR (Epidermal Growth Factor Receptor), which is crucial in many cancers. In vitro studies indicate that quinazoline derivatives can effectively inhibit EGFR with IC values in the low nanomolar range (e.g., 15 nM) .
- Induction of Apoptosis : Quinazolines have been shown to induce apoptosis in cancer cells, a vital mechanism for controlling tumor growth. This process involves the activation of apoptotic pathways that lead to programmed cell death, thereby reducing tumor viability .
- Case Study : A recent study synthesized several 2-substituted quinazolines and evaluated their antiproliferative activity against nine human cancer cell lines. The results indicated that compounds with phenyl substitutions exhibited enhanced cytotoxicity, particularly against chronic myeloid leukemia cell lines .
Antimicrobial Activity
The biological activity of quinazolines extends beyond oncology. Some studies suggest potential antibacterial and antiviral properties:
- Antibacterial Effects : Quinazoline derivatives have shown effectiveness against various bacterial strains, although specific data on this compound is limited. The mechanism often involves inhibition of bacterial protein synthesis or disruption of cell wall integrity.
- Antiviral Properties : Research indicates that certain quinazoline compounds can inhibit viral replication by targeting viral enzymes or host cell receptors necessary for viral entry.
Structure-Activity Relationship (SAR)
Understanding the SAR of quinazoline derivatives helps in optimizing their biological activity:
- Electron-Withdrawing Groups : The introduction of electron-withdrawing groups like trifluoromethyl enhances the potency of quinazolines against target kinases by improving binding affinity .
- Substitution Patterns : Variations in substitution at the C-6 and C-7 positions significantly affect the cytotoxic activity and selectivity towards specific kinases .
Table 1: Biological Activity Summary of Quinazoline Derivatives
| Compound Name | Target Kinase | IC (nM) | Cell Line Tested | Activity Type |
|---|---|---|---|---|
| Compound A | EGFR | 15 | HCC827 | Anticancer |
| Compound B | PDGFR | 20 | A549 | Anticancer |
| Compound C | VEGFR | 28 | HepG2 | Anticancer |
| Compound D | Bacterial | - | E. coli | Antibacterial |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
